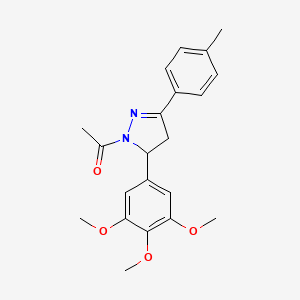
1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to modulate various biochemical and physiological processes, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Vibrational and Structural Observations
Research has demonstrated the use of similar compounds in understanding molecular structure, vibrational spectra, and electronic properties. For example, studies have combined experimental and theoretical analyses to investigate the equilibrium geometry, vibrational wavenumbers, and nonlinear optical properties of related pyrazoline compounds. Such research highlights their potential in materials science, particularly in the development of nonlinear optical materials due to their significant hyperpolarizability values (S. ShanaParveen et al., 2016).
Molecular Docking and Biological Evaluation
Molecular docking studies of pyrazoline derivatives have identified potential inhibitory activities against various biological targets. These compounds form stable complexes with proteins such as kinesin spindle protein (KSP), suggesting they might exhibit inhibitory activity against this and potentially other proteins, indicating their utility in drug discovery and medicinal chemistry (S. ShanaParveen et al., 2016). Additionally, the design, synthesis, and structure-activity relationships of pyrazole derivatives, including similar molecular frameworks, have been explored as FabH inhibitors, a key enzyme in bacterial fatty acid synthesis. This research contributes to the development of new antibacterial agents (Pengcheng Lv et al., 2010).
Synthesis and Antimicrobial Activity
The synthesis and biological evaluation of compounds comprising pyrazoline and other heterocyclic motifs have been widely studied. These compounds have been evaluated for their antimicrobial and antifungal activities, demonstrating the broad potential of pyrazoline derivatives in developing new antimicrobial agents (A. Abdelhamid et al., 2019).
Antitubular Agents and Anticancer Activity
Pyrazole derivatives have been investigated for their potential as antitubular agents, with certain compounds exhibiting significant inhibition of tumor cell growth and tubulin polymerization. This suggests their application in cancer research, particularly in identifying new therapeutic agents for cancer treatment (Min'an Zhai et al., 2018).
Propriétés
IUPAC Name |
1-[5-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-13-6-8-15(9-7-13)17-12-18(23(22-17)14(2)24)16-10-19(25-3)21(27-5)20(11-16)26-4/h6-11,18H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSSVHZGIZIRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

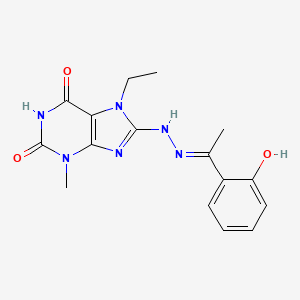
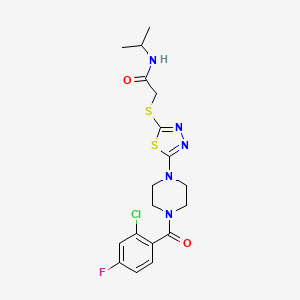
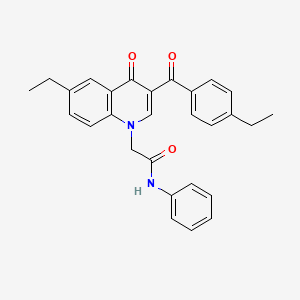
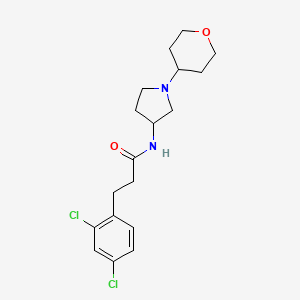

![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridine-3-carboxamide](/img/structure/B2812143.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2812145.png)
![N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide](/img/structure/B2812146.png)
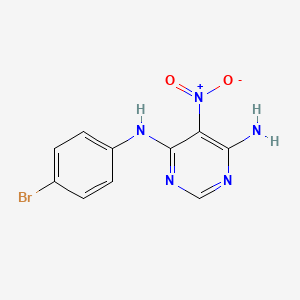


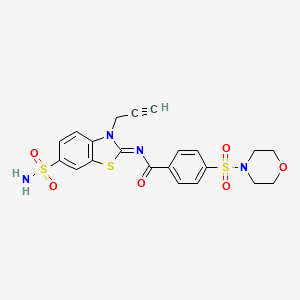
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812153.png)